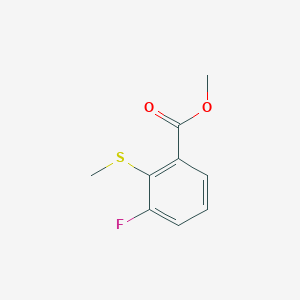

Methyl 3-fluoro-2-(methylthio)benzoate

Description

Significance of Methyl 3-fluoro-2-(methylthio)benzoate within Contemporary Organic Synthesis and Medicinal Chemistry Contexts

Methyl 3-fluoro-2-(methylthio)benzoate, with its distinct substitution pattern, is a noteworthy example of a halogenated thioether-substituted benzoate (B1203000) ester. While specific research focusing exclusively on this compound is not extensively documented, its structural motifs suggest significant potential as a synthetic intermediate. The presence of the fluorine atom at the 3-position and the methylthio group at the 2-position of the methyl benzoate core creates a unique electronic and steric environment.

In the realm of organic synthesis, this compound is a valuable precursor for the synthesis of more complex heterocyclic structures. For instance, substituted 2-(arylthio)benzoic acid esters are key intermediates in the synthesis of thioxanthones, a class of compounds with applications as photoredox catalysts and photoinitiators. oup.comoup.comscispace.comresearchgate.net The general synthetic route often involves the cyclization of these precursors under acidic conditions. oup.com The specific arrangement of the fluoro and methylthio groups in Methyl 3-fluoro-2-(methylthio)benzoate could influence the regioselectivity and efficiency of such cyclization reactions, potentially leading to novel thioxanthone derivatives.

From a medicinal chemistry perspective, the 3-fluoro-2-methylthioaryl moiety is an interesting pharmacophore. The fluorine atom can enhance metabolic stability and binding interactions, while the thioether group can be a site for metabolic oxidation or a handle for further derivatization to explore structure-activity relationships (SAR). nih.govnih.gov Heterocyclic compounds containing sulfur and nitrogen have gained significant attention in drug discovery for their diverse pharmacological activities. nih.gov Although not a heterocycle itself, Methyl 3-fluoro-2-(methylthio)benzoate can serve as a key building block for the synthesis of various biologically active molecules.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂S | ChemScene |

| Molecular Weight | 200.23 g/mol | ChemScene |

| CAS Number | 155256-40-9 | ChemScene |

Academic Research Trajectories and Future Directions for Methyl 3-fluoro-2-(methylthio)benzoate

The future research directions for Methyl 3-fluoro-2-(methylthio)benzoate are likely to be driven by the broader trends in organic synthesis and medicinal chemistry. A key area of exploration will be its application as a versatile building block for the synthesis of novel compounds with potential biological activity or material properties.

One promising avenue is the continued investigation into its use in the synthesis of complex heterocyclic systems. The development of new synthetic methodologies that leverage the unique reactivity of the fluoro and methylthio substituents could lead to the efficient construction of libraries of diverse molecules for high-throughput screening. The synthesis of novel benzothiazepine (B8601423) derivatives, which are known to possess a wide range of pharmacological activities, could be a potential application. nih.govresearchgate.net

Furthermore, the field of materials science may also find utility for this compound. Fluorinated poly(aryl thioethers) are a class of high-performance polymers with desirable properties such as chemical resistance and thermal stability. nih.gov While the direct polymerization of Methyl 3-fluoro-2-(methylthio)benzoate has not been reported, it could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored optical or electronic properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluoro-2-methylsulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2S/c1-12-9(11)6-4-3-5-7(10)8(6)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNRVQOGCDOGGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Fluoro 2 Methylthio Benzoate

Elucidation of Reaction Pathways and Rate-Determining Steps

The reaction pathways of Methyl 3-fluoro-2-(methylthio)benzoate are dictated by the nature of the reagents and reaction conditions. Two primary types of reactions can be anticipated: those involving the aromatic ring (electrophilic and nucleophilic aromatic substitution) and those involving the functional groups (e.g., hydrolysis of the ester, oxidation of the sulfide).

In electrophilic aromatic substitution (EAS) , the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. The substituents on the ring significantly influence the rate and regioselectivity of this step.

For nucleophilic aromatic substitution (SNAr) , which is plausible due to the presence of the electron-withdrawing fluorine atom, the reaction generally proceeds via a two-step mechanism. The rate-determining step is usually the initial nucleophilic attack on the carbon atom bearing the leaving group (in this case, fluorine) to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com The subsequent loss of the leaving group to restore aromaticity is typically fast. stackexchange.com

Transformations involving the ester or methylthio group would follow their characteristic reaction mechanisms. For instance, ester hydrolysis would likely proceed through a tetrahedral intermediate, with the rate-determining step depending on whether the reaction is acid- or base-catalyzed.

Identification and Characterization of Reaction Intermediates

Direct experimental identification and characterization of reaction intermediates for transformations of Methyl 3-fluoro-2-(methylthio)benzoate are not found in the reviewed literature. However, based on established mechanisms for related reactions, the following intermediates can be proposed:

Arenium Ions (Sigma Complexes): In electrophilic aromatic substitution reactions, the attack of an electrophile on the benzene (B151609) ring of Methyl 3-fluoro-2-(methylthio)benzoate would lead to the formation of an arenium ion. The stability of this carbocationic intermediate, and thus the preferred position of attack, would be influenced by the combined electronic effects of the fluorine, methylthio, and ester groups.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions where a nucleophile attacks the ring, a Meisenheimer complex would be formed. stackexchange.com If the fluorine atom acts as the leaving group, the negative charge of this intermediate would be stabilized by the electron-withdrawing nature of the adjacent ester group. The high electronegativity of fluorine also helps to stabilize the negative charge in the Meisenheimer complex, which can lower the activation barrier of the initial slow addition step. stackexchange.com

Tetrahedral Intermediates: Reactions at the ester carbonyl group, such as hydrolysis or transesterification, would proceed through the formation of a tetrahedral intermediate.

Computational studies on related systems, such as 2-methoxy-3-X-5-nitrothiophenes undergoing SNAr reactions, have been used to explore the structure and stability of reaction intermediates, highlighting the formation of zwitterionic intermediates following nucleophilic addition. nih.gov

Analysis of Substituent Effects on Reactivity, Focusing on Fluorine and Methylthio Groups

The reactivity of Methyl 3-fluoro-2-(methylthio)benzoate is intricately controlled by the electronic and steric effects of its substituents.

The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. stackexchange.com This effect deactivates the aromatic ring towards electrophilic attack. youtube.com However, fluorine can also donate electron density through a positive mesomeric or resonance effect (+M) via its lone pairs, although this effect is generally weaker than its inductive pull. In the context of nucleophilic aromatic substitution, the strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. stackexchange.com This is a key reason why fluoroarenes can be more reactive than other haloarenes in SNAr reactions, where the rate-determining step is the formation of this stabilized intermediate. stackexchange.com

The interplay of these substituent effects is summarized in the table below, which outlines their general influence on aromatic substitution reactions.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on EAS | Directing Influence in EAS |

| -F | 3 | Strong | Weak | Deactivating | Ortho, Para |

| -SCH3 | 2 | Weak | Moderate | Weakly Activating | Ortho, Para |

| -COOCH3 | 1 | Moderate | Strong (-M) | Deactivating | Meta |

This table presents generalized substituent effects. The net effect on Methyl 3-fluoro-2-(methylthio)benzoate will be a combination of these influences.

The combination of a deactivating fluorine and a potentially activating methylthio group, along with the meta-directing ester, makes predicting the precise outcome of reactions like electrophilic aromatic substitution challenging without experimental data. The substitution pattern would likely result from a complex interplay of these competing electronic and steric factors.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Fluoro 2 Methylthio Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule such as Methyl 3-fluoro-2-(methylthio)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would be essential for an unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. Based on the structure of Methyl 3-fluoro-2-(methylthio)benzoate, one would expect to see distinct signals for the aromatic protons, the methyl ester protons (-OCH₃), and the methylthio protons (-SCH₃). The aromatic region would be complex due to the substitution pattern, with expected splitting patterns influenced by both proton-proton and proton-fluorine couplings. However, specific, experimentally verified chemical shift values and coupling constants are not available in the public domain.

Table 1: Expected ¹H NMR Signals for Methyl 3-fluoro-2-(methylthio)benzoate

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic-H | ~7.0 - 8.0 | Multiplets (m) |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) |

| -SCH₃ | ~2.4 - 2.6 | Singlet (s) |

Note: This table is based on general principles of NMR spectroscopy and is not derived from experimental data for the specific compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For Methyl 3-fluoro-2-(methylthio)benzoate, nine distinct carbon signals would be anticipated: one for the carbonyl carbon of the ester, six for the aromatic carbons, one for the methyl ester carbon, and one for the methylthio carbon. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine atom and the methylthio and methyl ester groups. The carbon directly bonded to the fluorine atom would also exhibit a characteristic large coupling constant (¹JC-F). As with proton NMR, verified experimental data for these carbon shifts are not publicly accessible.

Table 2: Expected ¹³C NMR Signals for Methyl 3-fluoro-2-(methylthio)benzoate

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~165 - 175 |

| Aromatic C-F | ~155 - 165 (d, ¹JC-F) |

| Aromatic C-S | ~130 - 140 |

| Aromatic C-H & C-COOCH₃ | ~115 - 135 |

| -OCH₃ | ~50 - 55 |

| -SCH₃ | ~15 - 20 |

Note: This table is predictive and not based on measured experimental data. 'd' denotes a doublet due to C-F coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative technique. It is extremely sensitive and would show a single signal for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be indicative of its electronic environment. Furthermore, the signal would likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring, providing crucial information for confirming the substitution pattern. Unfortunately, no experimental ¹⁹F NMR data for this compound has been reported in accessible sources.

Application of Advanced Multi-Dimensional NMR Techniques

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for the definitive structural elucidation of Methyl 3-fluoro-2-(methylthio)benzoate.

COSY would establish the connectivity between protons on the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom.

HMBC would reveal long-range correlations between protons and carbons (2-3 bonds), which would be critical for piecing together the fragments and confirming the placement of the substituents on the benzene ring. For instance, an HMBC correlation between the methyl ester protons (-OCH₃) and the carbonyl carbon, as well as the aromatic carbon at position 1, would confirm the ester group's location.

The absence of any published studies utilizing these techniques for Methyl 3-fluoro-2-(methylthio)benzoate means that this level of detailed structural confirmation remains unverified.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of Methyl 3-fluoro-2-(methylthio)benzoate would be expected to show characteristic absorption bands for the various functional groups. While a comprehensive, annotated spectrum is not available, general predictions can be made.

Table 3: Expected FT-IR Absorption Bands for Methyl 3-fluoro-2-(methylthio)benzoate

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (-OCH₃, -SCH₃) | 2850 - 3000 | Stretching |

| C=O (Ester) | 1710 - 1730 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-F (Aromatic) | 1100 - 1300 | Stretching |

| C-O (Ester) | 1000 - 1300 | Stretching |

Note: This table represents typical wavenumber ranges for the indicated functional groups and is not based on an experimental spectrum of Methyl 3-fluoro-2-(methylthio)benzoate.

Without access to the actual spectrum, a detailed analysis of the fingerprint region, which could provide insights into the specific substitution pattern and potential conformational isomers, is not possible.

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) Applications

Raman spectroscopy provides valuable information about the vibrational modes of Methyl 3-fluoro-2-(methylthio)benzoate, offering a fingerprint of its molecular structure. The spectrum is characterized by vibrational bands corresponding to its distinct functional groups. Key expected vibrations include C-F stretching, C-S (thioether) stretching, C=O (carbonyl) stretching of the ester, and various aromatic ring modes. The Raman spectrum of the parent compound, methyl benzoate (B1203000), shows characteristic peaks that can be used as a baseline for interpretation. chemicalbook.comnih.gov

Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can dramatically amplify the typically weak Raman signals, with enhancement factors reaching up to 10⁸, which can even enable single-molecule detection. nih.gov This enhancement arises from the interaction of the molecule with plasmons in nanostructured metal surfaces, such as gold or silver nanoparticles. nih.gov While specific SERS studies on Methyl 3-fluoro-2-(methylthio)benzoate are not documented, the technique holds significant potential. By adsorbing the molecule onto a SERS-active substrate, it would be possible to:

Obtain high-quality spectra from minute sample quantities.

Probe the molecule's orientation on the metal surface. The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the surface. nih.gov For instance, enhancement of modes involving the sulfur or oxygen lone-pair electrons might suggest adsorption via these heteroatoms. nih.gov

Utilize the chemical mechanism of SERS, which involves charge transfer between the molecule and the substrate, to gain insight into the electronic properties of the molecule-metal interface. nih.gov

The application of SERS could be particularly useful for detecting trace amounts of this compound or studying its interactions in complex matrices. rsc.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and deducing the structure of Methyl 3-fluoro-2-(methylthio)benzoate through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion and its fragments. csic.es The molecular formula for Methyl 3-fluoro-2-(methylthio)benzoate is C₉H₉FO₂S, with a calculated molecular weight of approximately 200.23 g/mol . sigmaaldrich.com HRMS can confirm this with high precision, distinguishing it from other isobaric compounds.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of fragmentation patterns of related substituted benzoates and thio-compounds allows for the prediction of major fragmentation pathways. nist.govnih.gov Primary fragmentation would likely involve the ester and methylthio groups.

Predicted Fragmentation Pathways for Methyl 3-fluoro-2-(methylthio)benzoate:

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 200 | [M]⁺• | Molecular ion |

| 169 | [M - OCH₃]⁺ | Loss of the methoxy (B1213986) radical from the ester group (α-cleavage). miamioh.edu |

| 153 | [M - SCH₃]⁺ | Loss of the methylthio radical. |

| 141 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

These pathways are inferred from general principles of mass spectrometry where cleavage adjacent to carbonyl groups and heteroatoms is common. miamioh.edu The relative intensities of these fragments provide further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique ideal for separating volatile compounds and confirming their identity. Given its structure, Methyl 3-fluoro-2-(methylthio)benzoate is expected to be sufficiently volatile for GC analysis. The sample is vaporized and passes through a capillary column, where it is separated from any impurities or side-products based on its boiling point and interaction with the column's stationary phase. shimadzu.com

Upon elution from the GC column, the compound enters the mass spectrometer, which serves as a detector. The resulting mass spectrum provides two key pieces of information:

Identity Confirmation: The mass spectrum, showing the molecular ion peak at m/z 200 and the characteristic fragmentation pattern discussed in the HRMS section, provides unambiguous identification of the compound. nih.gov

Purity Assessment: The chromatogram displays peaks corresponding to each eluted compound. The presence of a single major peak at a specific retention time indicates high purity. Any additional peaks would represent impurities, which can then be identified by their own mass spectra. shimadzu.com This makes GC-MS a crucial method for quality control in the synthesis of Methyl 3-fluoro-2-(methylthio)benzoate. shimadzu.comnih.gov

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. For Methyl 3-fluoro-2-(methylthio)benzoate, the primary chromophore is the substituted benzene ring. The spectrum is expected to be dominated by π → π* electronic transitions associated with the aromatic system.

X-ray Crystallography and Single-Crystal Diffractional Analysis for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide unequivocal proof of the structure of Methyl 3-fluoro-2-(methylthio)benzoate, including bond lengths, bond angles, and the molecule's conformation. Although a crystal structure for this specific compound has not been published, the methodology and the type of data that would be obtained are well-established.

A suitable single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions are determined. nih.govresearchgate.net

Anticipated Crystallographic Data Table:

| Parameter | Information Provided |

|---|---|

| Empirical Formula | C₉H₉FO₂S |

| Formula Weight | 200.23 |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/n, P-1, etc. researchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and angles of the repeating unit in the crystal lattice. |

| Volume (V) | Volume of the unit cell. |

| Z | Number of molecules in the unit cell. |

Analysis of Molecular Configuration and Conformation

The crystallographic data would allow for a detailed analysis of the molecule's conformation in the solid state. Key points of interest would include:

Planarity: The degree of planarity of the benzene ring and the orientation of the substituents relative to it.

Torsional Angles: The dihedral angles defining the orientation of the methyl ester (-COOCH₃) and methylthio (-SCH₃) groups. Conformational analysis of related compounds like methyl 2-fluorobenzoate (B1215865) has shown a preference for specific conformers (e.g., a trans orientation between the carbonyl and fluorine). scilit.com

Intermolecular Interactions: The analysis would reveal any non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds, or π-π stacking interactions between aromatic rings, which dictate how the molecules pack together in the crystal lattice. nih.govresearchgate.net This information is crucial for understanding the compound's solid-state properties.

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a network of intermolecular interactions. For Methyl 3-fluoro-2-(methylthio)benzoate, a detailed analysis of its crystal packing would reveal the key forces dictating its solid-state architecture. It is hypothesized that the crystal structure would be stabilized by a combination of weak non-covalent interactions, including hydrogen bonds, halogen bonds, and other van der Waals forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping the electron distribution of a molecule within its crystalline environment, this method provides a detailed picture of close contacts between neighboring molecules.

For Methyl 3-fluoro-2-(methylthio)benzoate, a Hirshfeld surface analysis would be instrumental in elucidating the relative contributions of different types of intermolecular interactions. The analysis generates several graphical representations:

d_norm surface: This surface highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation.

2D Fingerprint Plots: These plots provide a quantitative summary of the intermolecular contacts by plotting the distance from the Hirshfeld surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on this plot allow for the deconvolution of the full Hirshfeld surface into contributions from specific atom···atom contacts.

A hypothetical breakdown of the major intermolecular contacts derived from a Hirshfeld surface analysis is presented in the table below. It is important to note that these values are illustrative and would require experimental crystallographic data for verification.

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···H | 45.0 |

| C···H | 18.5 |

| O···H | 15.2 |

| F···H | 10.8 |

| S···H | 5.5 |

| C···C | 2.0 |

| Other | 3.0 |

In-Depth Theoretical and Computational Analysis of Methyl 3-fluoro-2-(methylthio)benzoate Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a notable absence of dedicated theoretical and computational chemistry studies on the compound Methyl 3-fluoro-2-(methylthio)benzoate. While this molecule is available commercially and listed in various chemical databases, in-depth research focusing on its electronic and molecular properties through methods like Density Functional Theory (DFT) appears to be limited or not publicly documented.

The scientific community has extensively utilized computational chemistry to predict the properties and reactivity of a wide array of organic molecules. These studies provide invaluable insights that complement experimental findings. However, it appears that Methyl 3-fluoro-2-(methylthio)benzoate has not yet been a specific target of such detailed theoretical investigations.

Future research initiatives may undertake a thorough computational analysis of this compound, which would then enable a detailed discussion of its conformational landscape, electronic structure, intramolecular interactions, and predicted spectroscopic signatures. Until such studies are published, a scientifically rigorous article on the theoretical and computational chemistry of Methyl 3-fluoro-2-(methylthio)benzoate cannot be authentically generated.

Theoretical and Computational Chemistry Studies of Methyl 3 Fluoro 2 Methylthio Benzoate

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Calculation of Nonlinear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and data storage. researchgate.net The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β and γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field, such as that from a high-intensity laser.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the NLO properties of organic molecules. For a molecule like Methyl 3-fluoro-2-(methylthio)benzoate, the presence of an electron-withdrawing fluorine atom and a potentially electron-donating methylthio group on the benzene (B151609) ring can lead to interesting NLO characteristics. The intramolecular charge transfer between these groups can enhance the hyperpolarizability.

The key NLO parameters that can be calculated include:

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The first nonlinear response, crucial for second-harmonic generation.

Second Hyperpolarizability (γ): The second nonlinear response, related to third-harmonic generation and other third-order NLO phenomena.

Theoretical calculations can predict these values, offering a way to screen potential NLO candidates before undertaking synthesis and experimental characterization. A typical approach involves geometry optimization of the molecule using a suitable level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set), followed by the calculation of NLO properties. Studies on similar substituted benzoates have shown that the nature and position of substituents significantly influence the NLO response. nih.govacs.org

Table 1: Representative Calculated NLO Properties for Aromatic Esters

| Property | Representative Value | Unit |

| Dipole Moment (µ) | 1.5 - 4.0 | Debye |

| Mean Polarizability (α) | 15 - 25 | 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 0.5 - 5.0 | 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 10 - 100 | 10⁻³⁶ esu |

Note: The values in this table are representative examples for similar organic molecules and are not specific experimental or calculated values for Methyl 3-fluoro-2-(methylthio)benzoate. The actual values would depend on the specific computational method and basis set used.

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as Hartree-Fock (HF) theory, are fundamental computational techniques that solve the electronic Schrödinger equation without empirical parameters. While often less accurate than DFT for systems with significant electron correlation, HF calculations are valuable for providing a baseline understanding of a molecule's electronic structure and for comparative analysis.

For Methyl 3-fluoro-2-(methylthio)benzoate, a Hartree-Fock calculation would yield important information, including:

Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

Molecular Orbitals and Their Energies: Including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitation properties.

Mulliken Atomic Charges: Providing insight into the charge distribution within the molecule and identifying electrophilic and nucleophilic sites.

By comparing the results of HF calculations with those obtained from DFT methods, researchers can gain a more comprehensive understanding of the role of electron correlation in determining the molecule's properties. For instance, the HOMO-LUMO gap calculated by HF is typically larger than that predicted by DFT, and comparing these can elucidate the extent of electron-electron interaction effects.

Table 2: Comparison of Typical Outputs from Hartree-Fock and DFT Calculations

| Parameter | Hartree-Fock (HF) | Density Functional Theory (DFT) |

| HOMO-LUMO Gap | Generally larger | Generally smaller and closer to experimental values |

| Bond Lengths | Often shorter for multiple bonds | Generally in better agreement with experiment |

| Computational Cost | Lower | Higher |

| Treatment of Electron Correlation | Not included | Partially included |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Properties

To understand the behavior of Methyl 3-fluoro-2-(methylthio)benzoate upon absorption of light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method for this purpose. rsc.orgnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (e.g., UV-Vis spectrum).

Key photophysical properties that can be investigated using TD-DFT include: researchgate.netq-chem.com

Excitation Energies and Wavelengths (λ_max): Predicting the positions of absorption bands.

Oscillator Strengths (f): Indicating the intensity of electronic transitions. A higher oscillator strength corresponds to a more probable transition.

Nature of Electronic Transitions: Identifying which molecular orbitals are involved in the excitation (e.g., HOMO to LUMO, HOMO-1 to LUMO, etc.). This helps in characterizing the transitions as π-π, n-π, or charge-transfer in nature.

Excited State Dipole Moments: Providing information on how the charge distribution changes upon excitation.

For Methyl 3-fluoro-2-(methylthio)benzoate, TD-DFT calculations could reveal how the interplay between the fluoro, methylthio, and methyl ester groups influences the absorption spectrum. For example, it could predict whether the lowest energy transition is a localized excitation on the benzene ring or involves charge transfer between the substituents. This information is crucial for applications such as photosensitizers or fluorescent probes. The accuracy of TD-DFT results can depend on the choice of the exchange-correlation functional. nih.gov

Table 3: Illustrative TD-DFT Output for a Substituted Benzene Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S1 | 4.52 | 274 | 0.08 | HOMO -> LUMO |

| S2 | 4.88 | 254 | 0.15 | HOMO-1 -> LUMO |

| S3 | 5.25 | 236 | 0.02 | HOMO -> LUMO+1 |

Note: This table presents hypothetical TD-DFT results for a generic substituted benzene to illustrate the type of data obtained. Actual results for Methyl 3-fluoro-2-(methylthio)benzoate would require specific calculations.

Applications of Methyl 3 Fluoro 2 Methylthio Benzoate in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The specific arrangement of the methylthio and methyl ester groups in an ortho relationship on the benzene (B151609) ring makes Methyl 3-fluoro-2-(methylthio)benzoate an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[3,2-b]pyridines. While direct synthesis from this specific starting material is a specialized process, the general strategy follows established cyclization pathways. For instance, related thieno[2,3-b]pyridines are synthesized from precursors containing ortho-amino and cyano or ester functionalities, which undergo cyclization. mdpi.comresearchgate.net The structure of Methyl 3-fluoro-2-(methylthio)benzoate is primed for similar intramolecular reactions, such as the Gould-Jacobs reaction, to form the thiophene (B33073) ring fused to a pyridine (B92270) core.

These thieno[3,2-b]pyridine (B153574) scaffolds are complex heterocyclic molecules that are otherwise challenging to synthesize. The ability to construct this core from a relatively accessible substituted benzoate (B1203000) highlights the intermediate's importance in building molecular complexity. Research on related systems shows that these scaffolds can be further elaborated through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl groups, leading to a wide array of complex derivatives. mdpi.com

Precursor in the Synthesis of Pharmacologically Active Scaffolds

The thieno[3,2-b]pyridine core, accessible from intermediates like Methyl 3-fluoro-2-(methylthio)benzoate, is a recognized pharmacologically active scaffold. This structural motif is present in molecules investigated for a range of therapeutic applications.

Anti-Tuberculosis Agents: A series of novel thieno[3,2-b]pyridinone derivatives were designed and synthesized, showing potent activity against Mycobacterium tuberculosis. Several compounds from this class exhibited minimum inhibitory concentrations (MIC) of ≤ 1 μg/mL and were effective against the bacterium within macrophages, identifying the thieno[3,2-b]pyridinone scaffold as a promising new chemotype for developing anti-TB drugs. nih.gov

Neurological Disorder Modulators: Thieno[3,2-b]pyridine-5-carboxamides have been discovered as potent negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅). nih.gov These modulators are of significant interest for the treatment of neurological conditions, including Huntington's disease. The development of these complex amides often starts from functionalized thieno[3,2-b]pyridine cores. nih.gov

The fluorine atom present in Methyl 3-fluoro-2-(methylthio)benzoate is a particularly valuable feature, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Utility in the Development of Agrochemical Compounds

Substituted benzoate esters are established intermediates in the synthesis of modern agrochemicals. The structural motifs found in Methyl 3-fluoro-2-(methylthio)benzoate are relevant to this field. For example, a related compound, methyl 3-(trifluoromethyl)benzoate, serves as a key intermediate in the production of urea-based insecticides such as metaflumizone. google.com While a different molecule, its use demonstrates the value of fluorinated benzoic acid derivatives in creating active ingredients for crop protection. The combination of a sulfur-containing group and a fluorine atom in Methyl 3-fluoro-2-(methylthio)benzoate offers possibilities for creating novel pesticides and herbicides, as these elements can impart specific biological activities and influence the compound's environmental fate. A patent for the preparation of 2-(methylthio)benzoic acid highlights the industrial relevance of this class of sulfur-containing benzoates. google.com

Exploitation in Materials Science for Specialty Chemical Production

Fluorinated aromatic compounds are of growing interest in materials science, particularly for the synthesis of liquid crystals. biointerfaceresearch.com The incorporation of lateral fluorine atoms into a molecule's rigid core can significantly influence its mesomorphic properties, such as phase stability and dielectric anisotropy. biointerfaceresearch.com While Methyl 3-fluoro-2-(methylthio)benzoate is not a liquid crystal itself, it serves as a potential precursor for more complex mesogenic molecules. The rigid benzoate core, modified with a polar fluorine atom, is a common feature in liquid crystal design. researchgate.net Through hydrolysis of the ester to a carboxylic acid (see 6.5.1), it can be coupled with other aromatic units, such as substituted phenols, to create larger, rod-shaped molecules with potential liquid crystalline phases. The synthesis of such materials often involves the esterification of fluorinated benzoic acids. biointerfaceresearch.com

Derivatization Reactions and Further Synthetic Transformations

The functional groups of Methyl 3-fluoro-2-(methylthio)benzoate allow for a variety of subsequent chemical modifications.

The methyl ester is a versatile handle for synthetic transformations, allowing for the creation of other functional derivatives.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions to yield 3-fluoro-2-(methylthio)benzoic acid. This reaction is typically carried out by heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), often with a co-solvent such as methanol (B129727) to ensure solubility. researchgate.netchemspider.com Subsequent acidification precipitates the corresponding carboxylic acid. This transformation is fundamental for using the compound in peptide couplings or other reactions requiring a carboxylic acid group.

Amidation: The ester can be converted directly to a wide range of amides by reaction with primary or secondary amines. While this reaction can be slow, it is often facilitated by catalysts or specialized reagents. rsc.org Modern methods utilize catalysts such as zirconium oxide or niobium pentoxide to promote the amidation of methyl benzoate with various amines under efficient conditions. researchgate.netresearchgate.net This allows for the synthesis of a library of benzamide (B126) derivatives from Methyl 3-fluoro-2-(methylthio)benzoate.

| Reaction Type | Reagents | Product |

| Hydrolysis | 1. NaOH, H₂O/MeOH, Heat2. HCl (aq) | 3-fluoro-2-(methylthio)benzoic acid |

| Amidation | Amine (R¹R²NH), Catalyst | N,N-R¹R²-3-fluoro-2-(methylthio)benzamide |

Data compiled from representative ester hydrolysis and amidation procedures. researchgate.netchemspider.comrsc.orgresearchgate.netresearchgate.net

The reactivity of the aromatic ring is governed by the directing effects of its three substituents.

Electrophilic Aromatic Substitution: The substituents on the ring dictate the position of incoming electrophiles like -NO₂ (nitration) or Br (bromination). The methylthio (-SMe) group is an activating ortho, para-director, while the fluoro (-F) group is a deactivating ortho, para-director. The methyl ester (-COOCH₃) is a deactivating meta-director. rsc.orgatamanchemicals.com The combined influence of these groups directs new substituents primarily to the C-5 position, which is meta to the ester group and para to the fluorine atom. This makes reactions like nitration highly regioselective. rsc.org

| Substituent | Position | Electronic Effect | Directing Effect |

| -COOCH₃ | C1 | Deactivating | Meta (C3, C5) |

| -SMe | C2 | Activating | Ortho (C1, C3), Para (C6) |

| -F | C3 | Deactivating | Ortho (C2, C4), Para (C4) |

| Predicted Site of Electrophilic Attack: C5 |

Nucleophilic Aromatic Substitution (SNAr): In classical SNAr reactions, a leaving group (like fluorine) is displaced by a nucleophile. This process typically requires strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. nih.gov In Methyl 3-fluoro-2-(methylthio)benzoate, the fluorine atom at C-3 lacks this strong activation, making a classic SNAr reaction unlikely under standard conditions. However, displacement of an ortho-fluoro group on a benzoic acid derivative can sometimes be achieved using highly reactive organometallic nucleophiles, such as organolithium or Grignard reagents, which can proceed through an addition-elimination mechanism without the need for strong activating groups. researchgate.net

Chemical Modifications Involving the Methylthio Moiety

The methylthio (-SCH₃) group in Methyl 3-fluoro-2-(methylthio)benzoate is a versatile functional handle that can undergo several key chemical transformations. These modifications allow for the introduction of new functional groups and the modulation of the molecule's electronic and steric properties. The primary reactions involving the methylthio moiety are oxidation and desulfurization.

Oxidation of the Methylthio Group

The sulfur atom of the methylthio group can be selectively oxidized to form two different functional groups: a sulfoxide (B87167) (-S(O)CH₃) and a sulfone (-S(O)₂CH₃). This stepwise oxidation allows for fine-tuning of the electronic properties of the aromatic ring, as the sulfoxide and sulfone groups are significantly more electron-withdrawing than the parent methylthio group.

The selective oxidation of thioethers to sulfoxides is a common transformation in organic synthesis. rsc.org A variety of oxidizing agents can be employed, with control over stoichiometry and reaction conditions being crucial to prevent over-oxidation to the sulfone. mdpi.com For instance, reagents like hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or sodium periodate (B1199274) are frequently used. Catalytic systems, such as those based on polyoxomolybdates, have demonstrated high efficiency and selectivity in converting methyl phenyl sulfides to the corresponding sulfoxides at room temperature. rsc.org

Further oxidation of the sulfoxide yields the corresponding sulfone. This typically requires stronger oxidizing agents or harsher reaction conditions. The resulting methylsulfonyl group is a powerful electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring, particularly in nucleophilic aromatic substitution reactions.

Below is a table summarizing the oxidation reactions of the methylthio group.

Table 1: Oxidation Reactions of the Methylthio Group

| Transformation | Product | Typical Reagents | Reaction Conditions |

| Sulfide to Sulfoxide | Methyl 3-fluoro-2-(methylsulfinyl)benzoate | H₂O₂, m-CPBA, NaIO₄ | Controlled stoichiometry, often at low temperatures |

| Sulfide to Sulfone | Methyl 3-fluoro-2-(methylsulfonyl)benzoate | Excess H₂O₂, KMnO₄, Oxone® | Harsher conditions, elevated temperatures |

| Sulfoxide to Sulfone | Methyl 3-fluoro-2-(methylsulfonyl)benzoate | H₂O₂, m-CPBA, KMnO₄ | Standard oxidation conditions |

Desulfurization and C-S Bond Cleavage

The methylthio group can be removed from the aromatic ring through desulfurization reactions. This process typically involves reductive cleavage of the carbon-sulfur bond, replacing the -SCH₃ group with a hydrogen atom. This transformation is valuable for removing the directing and electronic influence of the sulfur substituent late in a synthetic sequence. Common methods for the desulfurization of aryl thioethers include treatment with reducing agents like Raney nickel.

Alternatively, the C-S bond can be cleaved and functionalized. While less common than simple desulfurization, transition-metal-catalyzed cross-coupling reactions can potentially be adapted for this purpose, transforming the C-S bond into a C-C, C-N, or C-O bond, although this often requires specific pre-functionalization. nih.gov More recent methods have explored the desulfurization of thiols for nucleophilic substitution, a process that can be extended to a wide range of nucleophiles. acs.orgcas.cn

Leveraging the Electronic Effects of the Fluorine Atom for Directed Synthesis

The fluorine atom at the C3 position of Methyl 3-fluoro-2-(methylthio)benzoate exerts a profound influence on the molecule's reactivity and regioselectivity due to its unique electronic properties. chimia.ch Fluorine is the most electronegative element, resulting in a strong electron-withdrawing inductive effect (-I). chimia.chnih.gov However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through a mesomeric or resonance effect (+M). nih.gov While the inductive effect generally dominates, the interplay of these two opposing effects is key to its role in directing synthetic transformations. chimia.chnih.gov

Influence on Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the regiochemical outcome is determined by the combined directing effects of the three substituents on the benzene ring:

Fluorine (-F): The strong -I effect deactivates the ring towards electrophilic attack. However, the +M effect directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to fluorine are C2 and C4, and the para position is C6.

Methylthio (-SCH₃): This group is generally considered activating and is also an ortho, para-director. The positions ortho to the methylthio group are C1 (blocked by the ester) and C3 (blocked by fluorine), and the para position is C5.

Methyl Ester (-COOCH₃): This is a deactivating group and a meta-director. The positions meta to the ester are C3 (blocked) and C5.

The cumulative effect of these substituents directs incoming electrophiles preferentially to the C5 position. The C5 position is para to the directing methylthio group and meta to the deactivating ester group, making it the most electronically favorable site for electrophilic attack. The fluorine at C3 further deactivates the adjacent C4 position. Nitration of similar 3-fluoro-2-substituted benzoic acids has shown regioselectivity influenced by the substituents present. ossila.com

Influence on Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of fluorine can stabilize the negative charge in the Meisenheimer complex formed during a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This effect, combined with the electron-withdrawing character of the adjacent ester group, could potentially activate the ring for SNAr. While fluorine itself is generally a poor leaving group compared to other halogens in SNAr reactions, its presence significantly alters the electron density of the ring, potentially facilitating the displacement of a different leaving group if one were present at an activated position (ortho or para to an activating group). nih.gov

Control of Acidity and Bioavailability

The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its pKa. nih.gov The strong inductive effect of fluorine can increase the acidity of nearby protons or influence the basicity of functional groups, which is a critical consideration in the synthesis of biologically active molecules. nih.gov This modification can enhance properties like bioavailability by tuning the lipophilicity and electronic character of the final compound. nih.gov

The table below summarizes the electronic contributions of the substituents.

Table 2: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Overall Effect on EAS | Directing Influence |

| -F | C3 | Strong | Weak | Deactivating | ortho, para |

| -SCH₃ | C2 | Weak | Strong | Activating | ortho, para |

| -COOCH₃ | C1 | Moderate | Moderate | Deactivating | meta |

Q & A

Basic: What are the standard synthetic routes for Methyl 3-fluoro-2-(methylthio)benzoate?

Answer:

The synthesis typically involves esterification of 3-fluoro-2-(methylthio)benzoic acid with methanol under acidic conditions. Sulfuric acid is commonly used as a catalyst, and the reaction is conducted under reflux (40–60°C) to ensure complete conversion. For example:

- Procedure : Dissolve 3-fluoro-2-(methylthio)benzoic acid in methanol, add concentrated H₂SO₄ (1–2 mol%), and reflux for 6–12 hours. Monitor progress via TLC or HPLC. Purify the product via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Parameters : Excess methanol drives esterification, while prolonged reflux improves yield (typically 70–85%) .

Basic: How is Methyl 3-fluoro-2-(methylthio)benzoate characterized analytically?

Answer:

Standard characterization methods include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for methyl ester (~3.8–3.9 ppm), methylthio group (~2.5 ppm), and aromatic protons (6.8–7.5 ppm, split due to fluorine coupling).

- ¹³C NMR : Carbonyl (C=O) at ~165–168 ppm, aromatic carbons (110–140 ppm), and methyl groups (15–20 ppm).

- Mass Spectrometry (MS) : Molecular ion [M+H]+ expected at m/z 214.03 (calculated for C₉H₉FO₂S).

- HPLC : Retention time and purity assessed using C18 columns (acetonitrile/water mobile phase) .

Basic: What are the common reactivity patterns of Methyl 3-fluoro-2-(methylthio)benzoate?

Answer:

The compound undergoes reactions at its functional groups:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | H₂O₂, mCPBA | Sulfoxide or sulfone derivatives |

| Reduction | LiAlH₄, NaBH₄ | Benzylic alcohol derivatives |

| Nucleophilic Substitution | Amines, thiols (base) | Substituted benzoates |

For example, oxidation with mCPBA converts the methylthio group (-SMe) to sulfone (-SO₂Me), altering electronic properties .

Advanced: How do substituents influence regioselectivity in cross-coupling reactions with this compound?

Answer:

The fluorine and methylthio groups direct reactivity:

- Fluorine : Electron-withdrawing effect deactivates the aromatic ring, favoring meta/para substitution in electrophilic reactions.

- Methylthio (-SMe) : Acts as an ortho/para director due to its electron-donating nature.

- Example : In Suzuki-Miyaura coupling, the boronate ester intermediate (derived from methylthio substitution) reacts preferentially at the ortho position to fluorine. Optimize with Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water .

Advanced: How can structure-activity relationships (SAR) guide bioactivity studies of this compound?

Answer:

SAR studies compare analogs to identify pharmacophoric features:

- Fluorine : Enhances metabolic stability and membrane permeability.

- Methylthio Group : Modulates lipophilicity (logP ~2.5) and potential thiol-mediated interactions.

- Methodology :

- Synthesize analogs (e.g., ethyl ester, methoxy variants).

- Test in enzyme inhibition assays (e.g., kinases, proteases).

- Correlate substituent effects with IC₅₀ values using QSAR models.

- Case Study : Ethyl 3-fluoro-4-methoxy-2-(methylthio)benzoate showed 30% higher binding affinity to COX-2 than the methyl ester analog .

Advanced: How should researchers resolve contradictions in reported data for analogs of this compound?

Answer:

Contradictions often arise from substituent variations or analytical discrepancies. Steps include:

Compare Functional Groups : Ester (methyl vs. ethyl) and substituent positions (e.g., 3-fluoro vs. 4-fluoro).

Replicate Experiments : Repeat synthesis/analysis under identical conditions.

Statistical Analysis : Use ANOVA to assess significance of reported differences (e.g., solubility, IC₅₀).

- Example : Methyl 3-fluoro-4-methoxy-2-(methylthio)benzoate ( ) has lower solubility in water (0.5 mg/mL) than ethyl analogs (1.2 mg/mL) due to reduced polarity .

Advanced: What strategies optimize this compound’s use as a building block in drug development?

Answer:

Key strategies:

- Functionalization : Introduce bioisosteres (e.g., -SO₂Me for -SMe) to improve pharmacokinetics.

- Prodrug Design : Hydrolyze the ester in vivo to release active carboxylic acid.

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to study binding modes.

- Case Study : Methyl 3-fluoro-2-(methylsulfonyl)benzoate (oxidation product) showed enhanced antitumor activity in vitro (IC₅₀ = 8 µM vs. 25 µM for parent compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.